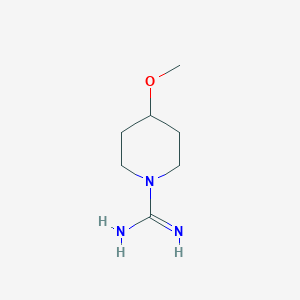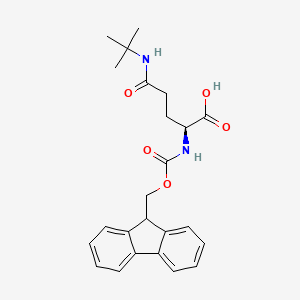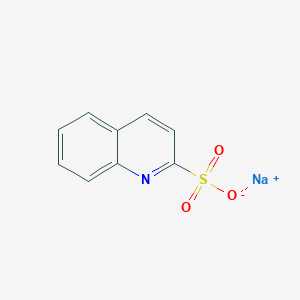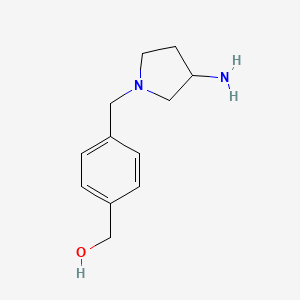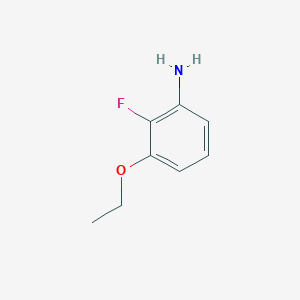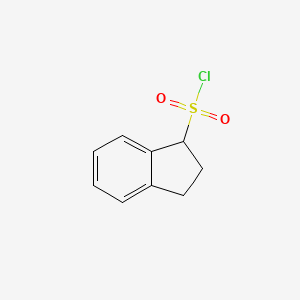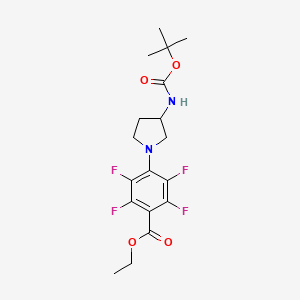
Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate is a complex organic compound that features a combination of fluorinated aromatic rings, pyrrolidine, and tert-butoxycarbonyl (Boc) protecting groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate typically involves multiple steps, starting with the preparation of the fluorinated benzoate core. The introduction of the tert-butoxycarbonyl group is often achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The pyrrolidine ring is then introduced through nucleophilic substitution reactions, often using pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic ring or other parts of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorinated aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, where it can either inhibit or activate biological processes. The pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
Ethyl 4-(3-aminopyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate: Lacks the tert-butoxycarbonyl protecting group, making it more reactive.
Ethyl 4-(3-(dimethylamino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate: Contains a dimethylamino group instead of the tert-butoxycarbonyl group, altering its chemical properties and reactivity.
Uniqueness
The presence of the tert-butoxycarbonyl group in Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate provides additional stability and protection during chemical reactions, making it a valuable intermediate in complex synthetic pathways. This uniqueness allows for selective reactions and modifications that are not possible with similar compounds.
特性
分子式 |
C18H22F4N2O4 |
|---|---|
分子量 |
406.4 g/mol |
IUPAC名 |
ethyl 2,3,5,6-tetrafluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C18H22F4N2O4/c1-5-27-16(25)10-11(19)13(21)15(14(22)12(10)20)24-7-6-9(8-24)23-17(26)28-18(2,3)4/h9H,5-8H2,1-4H3,(H,23,26) |
InChIキー |
NCXJLWALEPAWMM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=C(C(=C1F)F)N2CCC(C2)NC(=O)OC(C)(C)C)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


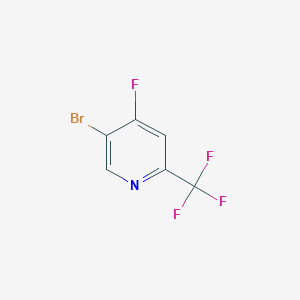
![(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B12953635.png)
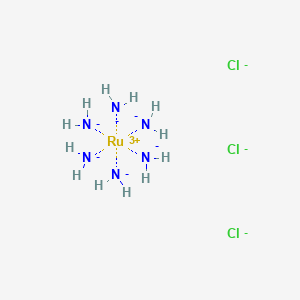
![tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate](/img/structure/B12953653.png)
![9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate](/img/structure/B12953659.png)
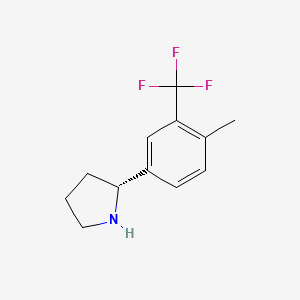
![rel-tert-Butyl ((1R,5S,7R)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12953672.png)
